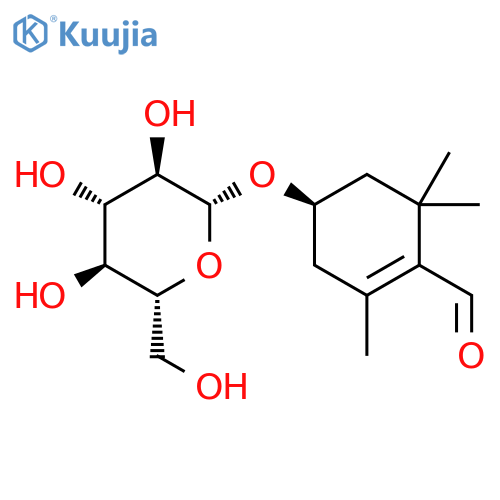Cas no 138-55-6 (Picrocrocin)

Picrocrocin structure
商品名:Picrocrocin
Picrocrocin 化学的及び物理的性質
名前と識別子
-
- 1-Cyclohexene-1-carboxaldehyde,4-(b-D-glucopyranosyloxy)-2,6,6-trimethyl-,(4R)-
- (4S)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexene-1-carbaldehyde
- (4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde
- PICROCROCIN
- saffron-bitter
- Safranbitter
- Picrocrocine
- (R)-4-(β-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde
- (R)-4-(β-D-glucopyranosiloxy)-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde
- (R)-4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- ON5B022511
- (1R)-4-formyl-3,5,5-trimethylcyclohex-3-en-1-yl beta-D-glucopyranoside
- 4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- C17055
- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-
- HY-N4114
- 1ST15440
- 1-Cyclohexene-1-carboxaldehyde, 4-(ss-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)-
- AKOS027326831
- E80643
- CS-0032123
- AS-79122
- UNII-ON5B022511
- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)-
- PICROCROCIN [MI]
- (R)-2,6,6-trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-ene-1-carbaldehyde
- DTXSID40160450
- (4R)-2,6,6-Trimethyl-4-[(2R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde
- CHEBI:53168
- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-, (R)-
- 138-55-6
- SCHEMBL22180
- AC-34396
- NS00094694
- Saffronbitter
- (4R)-4-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,6,6-TRIMETHYL-1-CYCLOHEXENE-1-CARBOXALDEHYDE
- Q289866
- DTXCID0082941
- (4R)-4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- WMHJCSAICLADIN-WYWSWGBSSA-N
- (4R)-2,6,6-trimethyl-4-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxycyclohexene-1-carbaldehyde
- Picrocrocin
-
- MDL: MFCD09752814
- インチ: 1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1
- InChIKey: WMHJCSAICLADIN-WYWSWGBSSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])C([H])([H])C(C([H])([H])[H])=C(C([H])=O)C(C([H])([H])[H])(C([H])([H])[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 330.16800
- どういたいしつりょう: 330.16785316 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 330.37
- トポロジー分子極性表面積: 116
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 196 ºC (ethyl acetate )
- ふってん: 520.4°Cat760mmHg
- フラッシュポイント: 187.1°C
- 屈折率: 1.561
- ようかいど: 微溶性(24 g/l)(25ºC)、
- PSA: 116.45000
- LogP: -0.49310
- ひせんこうど: D20 -58° (c = 0.6)
Picrocrocin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1097-5mg |
Picrocrocin |
138-55-6 | 95% | 5mg |
$96 | 2022-04-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S83490-5mg |
Picrocrocin |
138-55-6 | 5mg |
¥5798.0 | 2021-09-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1097-20mg |
Picrocrocin |
138-55-6 | 98% | 20mg |
$120 | 2023-09-20 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2940-20mg |
Picrocrocin |
138-55-6 | ≥98% | 20mg |
¥2200元 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | E0242-5mg |
Picrocrocin |
138-55-6 | 99.98% | 5mg |
¥5970.51 | 2023-09-15 | |
| 1PlusChem | 1P00189Q-1mg |
1-Cyclohexene-1-carboxaldehyde, 4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)- |
138-55-6 | 99% | 1mg |
$158.00 | 2024-06-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-479341-1mg |
Picrocrocin, |
138-55-6 | 1mg |
¥3384.00 | 2023-09-05 | ||
| 1PlusChem | 1P00189Q-5mg |
1-Cyclohexene-1-carboxaldehyde, 4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)- |
138-55-6 | 99% | 5mg |
$341.00 | 2024-06-21 | |
| Aaron | AR0018I2-100mg |
1-Cyclohexene-1-carboxaldehyde, 4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)- |
138-55-6 | 96% | 100mg |
$427.00 | 2025-02-11 | |
| Ambeed | A608328-5mg |
(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-ene-1-carbaldehyde |
138-55-6 | 96% | 5mg |
$47.0 | 2025-02-27 |
Picrocrocin 関連文献
-
Michael H. Walter,Dieter Strack Nat. Prod. Rep. 2011 28 663
-
Madineh Chaharlangi,Hadi Parastar,Akbar Malekpour RSC Adv. 2015 5 26246
-
Jianing Mi,Kun-Peng Jia,Aparna Balakrishna,Jian You Wang,Salim Al-Babili Analyst 2019 144 1197
-
Jianing Mi,Kun-Peng Jia,Aparna Balakrishna,Jian You Wang,Salim Al-Babili Analyst 2019 144 1197
-
Klodian Xhanari,Matja? Fin?gar,Ma?a Knez Hrn?i?,Uro? Maver,?eljko Knez,Bujar Seiti RSC Adv. 2017 7 27299
推奨される供給者
Amadis Chemical Company Limited
(CAS:138-55-6)Picrocrocin

清らかである:99%/99%/99%/99%
はかる:5mg/50mg/100mg/250mg
価格 ($):185.0/408.0/530.0/689.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:138-55-6)Picrocrocin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ